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Compound of Interest

Compound Name: 2-Benzyl-1h-imidazole

Cat. No.: B1267619

Despite a comprehensive search of available scientific literature and crystallographic
databases, no experimental data on the crystal structure and molecular geometry of 2-Benzyl-
1H-imidazole has been publicly reported. This technical guide, therefore, addresses the
available information on closely related compounds and outlines the established methodologies
for such a structural determination, providing a framework for future research in this area.

Researchers, scientists, and drug development professionals interested in the precise three-
dimensional arrangement of 2-Benzyl-1H-imidazole will find that, to date, its crystal structure
has not been elucidated and deposited in public databases such as the Cambridge
Crystallographic Data Centre (CCDC). The absence of this fundamental data prevents a
detailed discussion of its specific bond lengths, bond angles, and crystal packing arrangement.

However, significant insights can be gleaned from the analysis of structurally similar molecules,
particularly benzimidazole derivatives and other substituted imidazoles. For instance, studies
on 1-benzyl-1H-benzimidazole have revealed detailed crystal structures, providing a potential
starting point for computational modeling and prediction of the molecular geometry of 2-
Benzyl-1H-imidazole.[1][2]

This guide will proceed by outlining the standard experimental and computational protocols that
would be employed to determine the crystal and molecular structure of 2-Benzyl-1H-
imidazole, followed by a presentation of data from analogous compounds to offer a
comparative perspective.
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Experimental Protocols for Crystal Structure
Determination

The definitive method for determining the crystal structure of a small molecule like 2-Benzyl-
1H-imidazole is single-crystal X-ray diffraction. The general workflow for this experimental
approach is outlined below.

Synthesis and Crystallization

The first critical step is the synthesis of high-purity 2-Benzyl-1H-imidazole. Following
synthesis, the compound must be crystallized to obtain single crystals of suitable size and
quality for X-ray diffraction. A common method for crystallization involves the slow evaporation
of a saturated solution of the compound in an appropriate solvent or a mixture of solvents.

Single-Crystal X-ray Diffraction Data Collection

A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The
crystal is cooled to a low temperature (typically around 100 K) to minimize thermal vibrations of
the atoms. A beam of monochromatic X-rays is directed at the crystal, and the diffraction
pattern is recorded on a detector as the crystal is rotated.

Structure Solution and Refinement

The collected diffraction data is then used to solve the crystal structure. This process involves
determining the unit cell dimensions, the space group, and the positions of the atoms within the
unit cell. The initial structure is then refined to improve the agreement between the observed
and calculated diffraction data. This refinement process yields precise information about bond
lengths, bond angles, and other geometric parameters of the molecule.

Logical Workflow for Structure Determination

The logical process for determining and analyzing the crystal structure is visualized in the
following diagram.
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Caption: Experimental workflow for crystal structure determination.

Comparative Data from Related Structures
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While data for 2-Benzyl-1H-imidazole is unavailable, we can examine the crystallographic
data of a closely related compound, 1-Benzyl-1H-benzimidazole, to provide a point of
comparison. It is important to note that the presence of the fused benzene ring in the
benzimidazole core will influence the electronic and steric properties, and thus the molecular
and crystal structure, as compared to a simple imidazole.

Table 1: Crystallographic Data for 1-Benzyl-1H-benzimidazole[1][2]

Parameter Value
Chemical Formula C14H12N2
Molecular Weight 208.26 g/mol
Crystal System Monoclinic
Space Group P21/n

a (A) 6.2265 (10)
b (A) 8.1740 (13)
c (A 20.975 (4)
B () 97.839 (2)
Volume (A3) 1057.5 (3)
z 4
Temperature (K) 93

Table 2: Selected Bond Lengths and Angles for 1-Benzyl-1H-benzimidazole (Theoretical)

Due to the lack of experimental data for the target compound, computational chemistry
methods, such as Density Functional Theory (DFT), are often employed to predict molecular
geometries. A study on 1-benzyl-2-phenyl-1H-benzimidazole derivatives provides calculated
bond lengths and angles which can serve as a reference.[3]
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Bond/Angle Predicted Value (A or °)
C-N (imidazole ring) ~1.39 A

C=N (imidazole ring) ~1.31-1.39A

C-C (imidazole ring) ~1.41 A

C-N-C (angle in imidazole) ~105°

N-C-N (angle in imidazole) ~113°

Note: These are generalized values from a computational study on related derivatives and
should be treated as estimations.

Potential Sighaling Pathways and Biological
Relevance

Imidazole derivatives are known to be of significant interest in drug development due to their
wide range of biological activities. While no specific signaling pathways have been definitively
associated with 2-Benzyl-1H-imidazole in the reviewed literature, related compounds are
known to interact with various biological targets. The logical relationship for investigating the
biological activity of a novel compound like 2-Benzyl-1H-imidazole is depicted below.

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b1267619?utm_src=pdf-body
https://www.benchchem.com/product/b1267619?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1267619?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

2-Benzyl-1H-imidazole

In Vitro Assays (e.g., Enzyme Inhibition, Receptor Binding)

N

Target Identification

\

In Vivo Models (e.g., Animal Studies) Signaling Pathway Analysis

N

Lead Optimization

Click to download full resolution via product page

Caption: Logical workflow for biological evaluation of a novel compound.

Conclusion

The crystal structure of 2-Benzyl-1H-imidazole remains undetermined. This guide has
provided a comprehensive overview of the necessary experimental and computational
methodologies required for its elucidation. The provided data on related benzimidazole
structures offers a valuable comparative framework for researchers. Future studies involving
the successful crystallization and X-ray diffraction analysis of 2-Benzyl-1H-imidazole are
necessary to provide the definitive structural data that is crucial for a deeper understanding of
its chemical properties and for advancing its potential applications in medicinal chemistry and
materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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